Cas no 197239-49-9 (2-Fluoro-4-(trifluoromethyl)benzyl Alcohol)

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol structure
197239-49-9 structure
商品名:2-Fluoro-4-(trifluoromethyl)benzyl Alcohol
CAS番号:197239-49-9
MF:C8H6OF4
メガワット:194.12624
MDL:MFCD00070808
CID:92289
PubChem ID:2737561

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol 化学的及び物理的性質

名前と識別子

    • (2-Fluoro-4-(trifluoromethyl)phenyl)methanol
    • 2-Fluoro-4-(trifluoromethyl)benzyl alcohol
    • [2-fluoro-4-(trifluoromethyl)phenyl]methanol
    • 4-Trifluoromethyl-2-fluorobenzyl alcohol
    • RARECHEM AL BD 0319
    • 2-Fluoro-4-(trifluoromethyl)benzylalcohol97%
    • 2-Fluoro-4-(trifluoromethyl)benzyl alcohol 97%
    • AKOS006229557
    • FT-0612328
    • 4-Trifluoromethyl-2-Fluoro Benzylalcohol
    • MFCD00070808
    • CS-W010667
    • 197239-49-9
    • Benzenemethanol,2-fluoro-4-(trifluoromethyl)-
    • SY061761
    • SCHEMBL857195
    • EN300-1934935
    • DTXSID90372142
    • Benzenemethanol, 2-fluoro-4-(trifluoromethyl)-
    • A813897
    • JS-4097
    • AM62589
    • AT22427
    • DB-044950
    • 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol
    • MDL: MFCD00070808
    • インチ: InChI=1S/C8H6F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
    • InChIKey: IOCYBFIAGBIYJU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1CO)F)C(F)(F)F
    • BRN: 8313249

計算された属性

  • せいみつぶんしりょう: 194.03500
  • どういたいしつりょう: 194.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 20.2A^2

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.377
  • ふってん: 198 ºC
  • フラッシュポイント: 73 ºC
  • 屈折率: 1.447
  • PSA: 20.23000
  • LogP: 2.33680
  • ようかいせい: 未確定

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 36/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • セキュリティ用語:S26;S36
  • リスク用語:R36/38
  • 危険レベル:IRRITANT

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GY658-1g
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol
197239-49-9 95+%
1g
240.0CNY 2021-07-13
Chemenu
CM283152-5g
(2-Fluoro-4-(trifluoromethyl)phenyl)methanol
197239-49-9 95%
5g
$103 2023-03-05
Alichem
A014001194-500mg
2-Fluoro-4-(trifluoromethyl)benzyl alcohol
197239-49-9 97%
500mg
$790.55 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20626-5g
2-Fluoro-4-(trifluoromethyl)benzyl alcohol, 97%
197239-49-9 97%
5g
¥5402.00 2023-02-22
TRC
F599120-100mg
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol
197239-49-9
100mg
$ 80.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002426-5g
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol
197239-49-9 97%
5g
1023.0CNY 2021-07-13
Chemenu
CM283152-100g
(2-Fluoro-4-(trifluoromethyl)phenyl)methanol
197239-49-9 95%
100g
$523 2021-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002426-1g
2-Fluoro-4-(trifluoromethyl)benzyl Alcohol
197239-49-9 97%
1g
306.0CNY 2021-07-13
Enamine
EN300-1934935-2.5g
[2-fluoro-4-(trifluoromethyl)phenyl]methanol
197239-49-9 95%
2.5g
$60.0 2023-06-02
Oakwood
006410-250mg
2-Fluoro-4-(trifluoromethyl)benzyl alcohol
197239-49-9 95%
250mg
$10.00 2024-07-19

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol 合成方法

2-Fluoro-4-(trifluoromethyl)benzyl Alcohol 関連文献

2-Fluoro-4-(trifluoromethyl)benzyl Alcoholに関する追加情報

Professional Introduction to Compound with CAS No. 197239-49-9 and Product Name: 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol

The compound with the CAS number 197239-49-9 and the product name 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both a fluoro group and a trifluoromethyl group on the benzyl alcohol backbone imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

Recent research in the domain of fluorinated aromatic compounds has highlighted their importance in enhancing the pharmacological properties of small-molecule drugs. The fluoro substituent, in particular, is well-known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. In contrast, the trifluoromethyl group is renowned for its role in improving binding interactions at biological targets, often leading to increased potency and selectivity. The combination of these two groups in 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol suggests a compound with enhanced pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex pharmaceutical agents. The benzyl alcohol moiety serves as a versatile handle for further functionalization, allowing chemists to explore diverse chemical spaces. This flexibility has been exploited in several recent studies aimed at developing new therapeutic entities. For instance, researchers have utilized derivatives of 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol to design inhibitors targeting specific enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical studies, demonstrating efficacy comparable to existing drugs but with improved pharmacological profiles.

The incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is not without precedent. Numerous successful drugs on the market today incorporate these elements to optimize their biological activity. For example, fluoroquinolones, a class of antibiotics known for their broad-spectrum activity, owe much of their efficacy to the presence of fluorine atoms. Similarly, nonsteroidal anti-inflammatory drugs (NSAIDs) often contain trifluoromethyl groups to enhance their binding affinity and duration of action. The compound 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol aligns with this trend, offering a promising starting point for the development of next-generation therapeutics.

In addition to its potential as a drug intermediate, 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol has shown promise in material science applications. Fluorinated compounds are widely used in advanced materials due to their unique electronic properties and stability under extreme conditions. The benzyl alcohol derivative discussed here could serve as a precursor for high-performance polymers or liquid crystals, where its structural features contribute to enhanced material characteristics.

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol presents an interesting challenge from a synthetic chemistry perspective. Given the sensitivity of fluorinated intermediates, achieving high yields while maintaining regioselectivity is crucial. Recent advances in transition-metal-catalyzed reactions have provided new tools for constructing complex fluorinated molecules efficiently. These methodologies have been applied to synthesize analogs of 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol, enabling rapid exploration of structure-activity relationships (SAR).

One particularly noteworthy study published last year demonstrated the utility of 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes and are frequently implicated in diseases such as cancer and inflammatory disorders. By leveraging the compound's structural features, researchers were able to design inhibitors that exhibit high selectivity for specific kinase isoforms. This work underscores the importance of fluorinated aromatic compounds as tools for drug discovery.

The future prospects for 2-Fluoro-4-(trifluoromethyl)benzyl Alcohol are vast and multifaceted. As our understanding of structure-property relationships continues to evolve, so too will our ability to harness this compound's potential. Whether used as a building block for new drugs or as a precursor for advanced materials, its unique combination of structural features ensures that it will remain a topic of considerable interest for years to come.

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Amadis Chemical Company Limited
(CAS:197239-49-9)2-Fluoro-4-(trifluoromethyl)benzyl Alcohol
A813897
清らかである:99%
はかる:25g
価格 ($):197.0